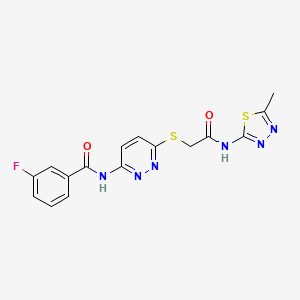

![molecular formula C22H18FN3O2 B2578937 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide CAS No. 850931-12-3](/img/structure/B2578937.png)

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

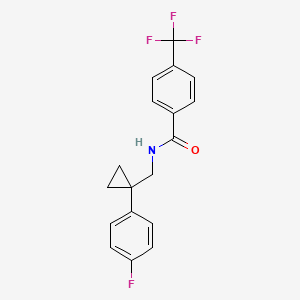

The compound “N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide” is a complex organic molecule that contains several functional groups. These include an imidazo[1,2-a]pyridine ring, a fluorophenyl group, a methoxy group, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyridine ring is a fused ring system that includes a five-membered imidazole ring and a six-membered pyridine ring . The 4-fluorophenyl group would add an aromatic ring to the structure, and the methoxy and benzamide groups would provide additional complexity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications

Radioligand Development for Receptor Imaging

The compound [11C]L-159,884, similar in structure to N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide, has been developed as a potent and selective ligand for the AT1 receptor, used in radiolabeling for receptor imaging. This research contributes to the development of diagnostic tools for diseases associated with the angiotensin II receptor, such as hypertension and heart failure (Hamill et al., 1996).

Exploring Fluorescent Properties for Biomarker and Sensor Development

Research into the fluorescent properties of imidazo[1,2-a]pyridine and pyrimidine derivatives, which are structurally related to this compound, has shown potential applications as biomarkers and photochemical sensors. The hydroxymethyl group in these compounds has been studied for its role in enhancing fluorescence intensity, making these derivatives suitable for biological labeling and sensing applications (Velázquez-Olvera et al., 2012).

Anticancer Activity and Mechanisms

A novel series of selenylated imidazo[1,2-a]pyridines, which share a core structure with this compound, have demonstrated promising activity against breast cancer cells. These compounds inhibited cell proliferation, induced cell cycle arrest, and promoted apoptosis, suggesting potential therapeutic applications in breast cancer treatment (Almeida et al., 2018).

PET Imaging of Metabotropic Glutamate Receptors

Research on novel positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain has included compounds structurally related to this compound. These studies aim to enhance the understanding of neurological disorders and facilitate the development of targeted therapies (Fujinaga et al., 2012).

Development of c-MET Inhibitors for Cancer Therapy

A study on 3-methoxy-N-phenylbenzamide derivatives, similar in part to the compound , identified potent inhibitors of the cellular mesenchymal-epithelial transition factor (c-MET), which is closely linked to human malignancies. These inhibitors showed high anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents for cancer treatment (Jiang et al., 2016).

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

properties

IUPAC Name |

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2/c1-14-10-11-26-19(12-14)24-20(15-6-8-17(23)9-7-15)21(26)25-22(27)16-4-3-5-18(13-16)28-2/h3-13H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYZRYVZVOCONS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2578858.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2578859.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578863.png)

![2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2578864.png)

![4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2578869.png)

![N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2578870.png)

![1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2578876.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2578877.png)